KHK-C Isoform Selectivity: PF-06835919 Demonstrates 6–8 Fold Preference Over KHK-A vs. Balanced Inhibition by Next-Generation Compounds
PF-06835919 exhibits pronounced selectivity for the KHK-C isoform (IC₅₀ = 8.4–10 nM) over KHK-A (IC₅₀ = 66–170 nM), representing a 6.6- to 8.5-fold selectivity window . In contrast, the second-generation clinical candidate LY3522348 shows near-equipotent dual inhibition with hKHK-C IC₅₀ of 20 nM and hKHK-A IC₅₀ of 24 nM (ratio ≈ 1.2) . Similarly, the tool compound BI-9787 exhibits balanced potency with hKHK-A IC₅₀ of 12 nM and hKHK-C IC₅₀ of 12.8 nM (ratio ≈ 0.94) . This differential isoform selectivity profile is mechanistically significant for studies where KHK-C-specific inhibition is desired.
| Evidence Dimension | KHK-C vs. KHK-A isoform selectivity ratio |
|---|---|
| Target Compound Data | KHK-C IC₅₀ = 8.4–10 nM; KHK-A IC₅₀ = 66–170 nM; Selectivity ratio = 6.6–8.5 fold |
| Comparator Or Baseline | LY3522348: hKHK-C IC₅₀ = 20 nM, hKHK-A IC₅₀ = 24 nM, ratio ≈ 1.2; BI-9787: hKHK-A IC₅₀ = 12 nM, hKHK-C IC₅₀ = 12.8 nM, ratio ≈ 0.94 |
| Quantified Difference | PF-06835919 KHK-C selectivity is 5.5–7.1 fold higher relative to comparators |
| Conditions | Biochemical kinase inhibition assays using recombinant human KHK-C and KHK-A isoforms with ATP and fructose substrates |
Why This Matters
For researchers investigating KHK-C-specific biology, PF-06835919 provides a unique tool to dissect isoform-specific contributions to fructose metabolism without confounding KHK-A inhibition.
